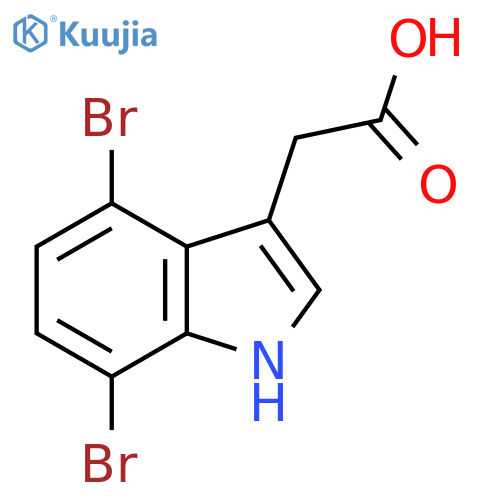Cas no 1227572-01-1 (2-(4,7-Dibromo-1H-indol-3-yl)acetic acid)

1227572-01-1 structure
商品名:2-(4,7-Dibromo-1H-indol-3-yl)acetic acid
CAS番号:1227572-01-1
MF:C10H7Br2NO2
メガワット:332.976081132889
CID:4821481
2-(4,7-Dibromo-1H-indol-3-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(4,7-Dibromo-1H-indol-3-yl)acetic acid
-
- インチ: 1S/C10H7Br2NO2/c11-6-1-2-7(12)10-9(6)5(4-13-10)3-8(14)15/h1-2,4,13H,3H2,(H,14,15)
- InChIKey: JWIQYFWQVYWHQH-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C2=C1C(CC(=O)O)=CN2)Br
計算された属性
- せいみつぶんしりょう: 332.882
- どういたいしつりょう: 330.884
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.1
- 疎水性パラメータ計算基準値(XlogP): 2.9
2-(4,7-Dibromo-1H-indol-3-yl)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199000567-500mg |
2-(4,7-Dibromo-1H-indol-3-yl)acetic acid |
1227572-01-1 | 98% | 500mg |
$1052.46 | 2023-09-03 | |
| Alichem | A199000567-1g |
2-(4,7-Dibromo-1H-indol-3-yl)acetic acid |
1227572-01-1 | 98% | 1g |
$1756.89 | 2023-09-03 | |
| Alichem | A199000567-250mg |
2-(4,7-Dibromo-1H-indol-3-yl)acetic acid |
1227572-01-1 | 98% | 250mg |
$723.19 | 2023-09-03 |
2-(4,7-Dibromo-1H-indol-3-yl)acetic acid 関連文献
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
1227572-01-1 (2-(4,7-Dibromo-1H-indol-3-yl)acetic acid) 関連製品
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
